Levsinex

Description

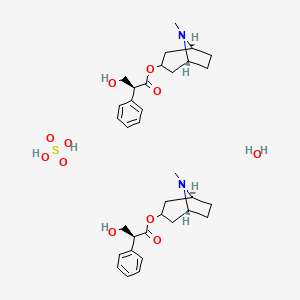

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H50N2O11S |

|---|---|

Molecular Weight |

694.8 g/mol |

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate |

InChI |

InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2/t2*13-,14+,15?,16-;;/m11../s1 |

InChI Key |

JPKKQJKQTPNWTR-PAWSKZDXSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.OS(=O)(=O)O |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levsinex on Cellular Pathways

Disclaimer: Initial research indicates that "Levsinex" is a brand name for the drug hyoscyamine, primarily used for conditions like irritable bowel syndrome.[1][2][3] It functions as an anticholinergic agent.[1][2] However, there is a lack of in-depth, publicly available scientific literature and experimental data detailing its specific molecular interactions and effects on intracellular signaling pathways, which is the core requirement of this request.

Therefore, to fulfill the detailed structural and content requirements of this guide, the following sections will use Imatinib (B729) , a well-characterized tyrosine kinase inhibitor, as a proxy. This will allow for the demonstration of the requested in-depth technical format, including detailed experimental protocols, quantitative data tables, and Graphviz diagrams of cellular pathways. Researchers can adapt this template for their specific compound of interest once sufficient data is available.

Core Mechanism of Action of Imatinib

Imatinib is a potent and selective inhibitor of a specific subset of protein tyrosine kinases (PTKs). Its primary mechanism of action involves competitive inhibition at the ATP-binding site of these kinases. By occupying the ATP pocket, imatinib locks the kinase in a closed or inactive conformation, preventing the phosphorylation of its downstream substrates. This blockade of substrate phosphorylation effectively halts the signal transduction cascades that are aberrantly activated in certain cancers.

The primary molecular targets of imatinib include:

-

BCR-Abl: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, a hallmark of Chronic Myeloid Leukemia (CML).

-

c-Kit (CD117): A receptor tyrosine kinase often mutated and constitutively activated in Gastrointestinal Stromal Tumors (GIST).

-

Platelet-Derived Growth Factor Receptor (PDGF-R): A receptor tyrosine kinase implicated in the pathogenesis of various solid tumors.

Modulation of Cellular Signaling Pathways

Imatinib exerts its therapeutic effects by directly inhibiting the catalytic activity of its target kinases, thereby modulating key cellular signaling pathways that control cell proliferation, survival, and differentiation.

Inhibition of the BCR-Abl Pathway in CML

In CML, the BCR-Abl fusion protein drives malignant transformation through the continuous activation of multiple downstream signaling pathways. Imatinib's inhibition of BCR-Abl leads to the downregulation of these pathways, inducing apoptosis and cell cycle arrest in leukemic cells.

Key downstream pathways affected include:

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is crucial for cell proliferation. Imatinib's blockade of BCR-Abl prevents the activation of Ras and the subsequent phosphorylation cascade, leading to a halt in cell division.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. By inhibiting BCR-Abl, imatinib prevents the activation of PI3K and Akt, which in turn promotes the activity of pro-apoptotic proteins like BAD and inhibits the master growth regulator mTOR.

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key transcription factor that promotes the expression of anti-apoptotic genes. BCR-Abl-mediated phosphorylation activates STAT5. Imatinib blocks this activation, leading to decreased expression of survival genes.

Imatinib blocks BCR-Abl, inhibiting downstream pro-survival and proliferative pathways.

Inhibition of c-Kit and PDGF-R Pathways

In GIST, gain-of-function mutations in the c-Kit receptor lead to its constitutive activation, independent of its ligand (Stem Cell Factor, SCF). This drives tumor growth through pathways similar to those activated by BCR-Abl. Imatinib binds to the ATP-binding pocket of the mutated c-Kit, blocking its kinase activity and downstream signaling. A similar mechanism applies to its inhibition of PDGF-R in other tumors.

References

The Core of Levsinex: A Technical Guide to the Chemical Structure and Synthesis of Hyoscyamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levsinex, a brand name for the potent anticholinergic agent hyoscyamine (B1674123), represents a cornerstone in the management of a variety of clinical conditions characterized by smooth muscle spasm. As a naturally occurring tropane (B1204802) alkaloid, it is the levorotatory isomer of atropine (B194438) and is found in plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna) and jimsonweed (Datura stramonium).[1][2] This technical guide provides an in-depth exploration of the chemical structure, synthesis, and biological activity of hyoscyamine, the active pharmaceutical ingredient in this compound. The document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important therapeutic agent.

Chemical Structure and Properties

Hyoscyamine is a tropane alkaloid with the chemical formula C₁₇H₂₃NO₃.[1] Its structure features a bicyclic tropane core with an ester linkage to tropic acid. The stereochemistry of the tropic acid moiety is crucial for its pharmacological activity.

| Property | Value |

| IUPAC Name | [(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

| Molecular Formula | C₁₇H₂₃NO₃ |

| Molar Mass | 289.37 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water and alcohol |

A summary of the key chemical properties of hyoscyamine.

Synthesis of Hyoscyamine

The synthesis of hyoscyamine can be approached through two primary routes: extraction from natural sources and total chemical synthesis. Due to the complexity of the molecule and the relative abundance in certain plant species, extraction remains a common method for commercial production.

Extraction and Purification from Datura stramonium

A prevalent method for obtaining hyoscyamine involves its extraction and purification from the seeds or leaves of Datura stramonium. The general workflow involves initial extraction with an organic solvent, followed by purification steps to isolate the alkaloid.

Experimental Protocol: Extraction and Purification

-

Maceration: Dried and powdered plant material (e.g., Datura stramonium seeds) is macerated with an ethanol (B145695) solution (e.g., 70% ethanol) to extract the alkaloids.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction. The extract is acidified, and non-alkaloidal impurities are removed by extraction with a non-polar solvent like chloroform. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia) to deprotonate the alkaloids, which are subsequently extracted into an organic solvent.

-

Purification: The resulting crude alkaloid mixture is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, to yield pure hyoscyamine.

-

Quantification: The purity and concentration of the isolated hyoscyamine can be determined using High-Performance Liquid Chromatography (HPLC).[3][4][5]

| Plant Source | Extraction Method | Typical Yield | Reference |

| Datura stramonium seeds | Ethanol extraction followed by fractionation | 11.04 µg/ml from crude extract | [3] |

| Datura stramonium 'hairy root' cultures | Not specified | 0.3% of dry matter | [6] |

| Elicited Datura stramonium plants (capsules) | Not specified | 19.7-19.9 mg/g DW | [7] |

| Elicited Datura stramonium plants (roots) | Not specified | 20.2 mg/g DW | [7] |

| Elicited Hyoscyamus reticulatus hairy root cultures | Iron oxide nanoparticles | ~5-fold increase over control | [8] |

Quantitative data on the yield of hyoscyamine from various plant sources and culture conditions. DW = Dry Weight.

Total Chemical Synthesis

The total chemical synthesis of hyoscyamine is a significant challenge in organic chemistry. Historically, the synthesis of its racemic form, atropine, has been a landmark achievement. The key precursor for these syntheses is tropinone (B130398).

Historical Context: The Robinson-Schöpf Synthesis of Tropinone

Sir Robert Robinson's biomimetic synthesis of tropinone in 1917 was a revolutionary one-pot reaction that mimicked the presumed biosynthetic pathway.[9][10][11] This elegant synthesis involved the reaction of succindialdehyde, methylamine, and acetonedicarboxylic acid.

Figure 1. Robinson's one-pot synthesis of tropinone.

From tropinone, reduction yields tropine, which can then be esterified with tropic acid to produce atropine. The separation of the enantiomers of atropine or a stereoselective synthesis is required to obtain pure hyoscyamine. While modern stereoselective syntheses of tropane alkaloids have been developed, they are often complex and may not be as economically viable as extraction from natural sources for large-scale production.[12]

Mechanism of Action and Signaling Pathway

Hyoscyamine exerts its pharmacological effects by acting as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[13][14][15] These G-protein coupled receptors are widely distributed throughout the body, and their blockade by hyoscyamine leads to a range of physiological responses.

Figure 2. Antagonistic action of hyoscyamine at the muscarinic receptor.

Experimental Assessment of Biological Activity

The anticholinergic activity of hyoscyamine is quantified through various in vitro and in vivo experimental protocols. Radioligand binding assays are fundamental for determining the affinity of hyoscyamine for different muscarinic receptor subtypes.

Radioligand Binding Assay

This assay measures the ability of hyoscyamine to displace a radiolabeled ligand from muscarinic receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared.

-

Assay Setup: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of hyoscyamine.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of hyoscyamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

| Receptor Subtype | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| M₁ | Data not available | |||

| M₂ | Data not available | |||

| M₃ | Data not available | |||

| M₄ | Data not available | |||

| M₅ | Data not available |

Table for summarizing the binding affinities (Kᵢ) of hyoscyamine for different muscarinic receptor subtypes. Specific quantitative data for hyoscyamine was not found in the provided search results, but this table structure is provided for future data insertion.

Functional Assays

Functional assays measure the physiological consequence of receptor blockade. For example, the ability of hyoscyamine to inhibit acetylcholine-induced smooth muscle contraction can be assessed in an isolated organ bath preparation.

Experimental Protocol: Isolated Organ Bath Assay

-

Tissue Preparation: A section of smooth muscle tissue (e.g., guinea pig ileum) is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Contraction Measurement: Muscle contractions are recorded using an isometric force transducer.

-

Agonist Response: A cumulative concentration-response curve to acetylcholine is generated.

-

Antagonist Incubation: The tissue is incubated with a known concentration of hyoscyamine for a set period.

-

Shift in Agonist Response: The acetylcholine concentration-response curve is repeated in the presence of hyoscyamine.

-

Data Analysis: The antagonistic effect of hyoscyamine is quantified by the rightward shift of the agonist concentration-response curve, and the pA₂ value (a measure of antagonist potency) can be calculated.

Conclusion

This compound, powered by its active ingredient hyoscyamine, is a well-established therapeutic agent with a rich history rooted in natural product chemistry. Its complex chemical structure and potent anticholinergic activity continue to be of significant interest to the scientific community. While extraction from botanical sources remains a primary production method, the elegant total syntheses of its core structures highlight the ingenuity of synthetic organic chemistry. A thorough understanding of its synthesis, mechanism of action, and the experimental methods used to characterize its activity is essential for the ongoing development and optimization of anticholinergic therapies.

References

- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 2. Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)- | C17H23NO3 | CID 154417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acs.org [acs.org]

- 10. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 11. Tropinone - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Origin of Levsinex (Hyoscyamine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levsinex, a brand name for the naturally occurring tropane (B1204802) alkaloid hyoscyamine (B1674123), has a long-standing history in medicine due to its potent anticholinergic properties. This technical guide provides an in-depth exploration of the discovery, origin, and pharmacological characteristics of hyoscyamine. It details the compound's biosynthesis in plants of the Solanaceae family, its mechanism of action as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, and its pharmacokinetic profile. Furthermore, this guide offers detailed experimental protocols for the extraction and purification of hyoscyamine from natural sources, as well as methodologies for radioligand binding and functional cell-based assays to characterize its activity. Quantitative data on receptor binding affinities and pharmacokinetics are presented in structured tables for ease of reference. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anticholinergic agents.

Discovery and Origin

Hyoscyamine, the levorotatory isomer of atropine (B194438), is a secondary metabolite found in a variety of plants belonging to the Solanaceae family.[1] These plants, including deadly nightshade (Atropa belladonna), henbane (Hyoscyamus niger), and jimsonweed (Datura stramonium), have been used for centuries in traditional medicine for their medicinal and psychoactive properties.[1][2] The isolation of hyoscyamine and other tropane alkaloids from these natural sources marked a significant milestone in pharmacology, allowing for the standardized administration and scientific investigation of their therapeutic effects. The name "this compound" is one of the commercial brand names under which hyoscyamine is marketed.[1]

Biosynthesis of Hyoscyamine in Plants

The biosynthesis of hyoscyamine is a complex enzymatic process that primarily occurs in the roots of Solanaceae plants. The pathway begins with the amino acid L-ornithine, which is converted to putrescine. Through a series of enzymatic reactions involving putrescine N-methyltransferase (PMT) and tropinone (B130398) reductases, the characteristic tropane ring of the molecule is formed. The tropine (B42219) intermediate is then esterified with tropic acid, which is derived from phenylalanine, to yield hyoscyamine.[3][4]

Pharmacodynamics: Mechanism of Action

Hyoscyamine exerts its pharmacological effects by acting as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[3] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors involved in a wide range of physiological functions. By blocking the binding of the endogenous neurotransmitter acetylcholine, hyoscyamine inhibits parasympathetic nerve impulses, leading to effects such as smooth muscle relaxation, reduced glandular secretions, and increased heart rate.[5]

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[6][7]

Quantitative Pharmacological Data

The affinity of hyoscyamine for the different muscarinic receptor subtypes is a critical determinant of its pharmacological profile. While it is generally considered a non-selective antagonist, subtle differences in affinity may exist. The following table summarizes available data on the binding affinities of hyoscyamine for human muscarinic receptors.

| Receptor Subtype | Binding Affinity (pKi) | Reference |

| M1 | 9.0 | [8] |

| M2 | 9.1 | [8] |

| M3 | 9.2 | [8] |

| M4 | 9.0 | [8] |

| M5 | Not Reported |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

The pharmacokinetic properties of hyoscyamine determine its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key pharmacokinetic parameters of orally administered hyoscyamine sulfate (B86663) in humans.

| Parameter | Value | Reference |

| Bioavailability | Completely absorbed | [9] |

| Time to Peak (Tmax) | 2-3.5 hours | [9][10] |

| Half-life (t1/2) | 2-3.5 hours | [9][10] |

| Protein Binding | ~50% | [1] |

| Metabolism | Partially hydrolyzed to tropic acid and tropine | [9] |

| Excretion | Primarily in urine, largely unchanged | [9] |

Experimental Protocols

Extraction and Purification of Hyoscyamine from Atropa belladonna

This protocol describes a general method for the extraction and purification of hyoscyamine from the leaves of Atropa belladonna.

Materials:

-

Dried and powdered leaves of Atropa belladonna

-

Ethanol (B145695) (95%)

-

Sulfuric acid (10%)

-

Ammonia (B1221849) solution (25%)

-

Sodium sulfate (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Macerate the powdered leaves in 95% ethanol for 72 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Acidify the concentrated extract with 10% sulfuric acid to a pH of 2-3.

-

Wash the acidic solution with chloroform to remove chlorophyll (B73375) and other non-alkaloidal impurities.

-

Make the aqueous layer alkaline (pH 9-10) with 25% ammonia solution.

-

Extract the liberated alkaloids with several portions of chloroform.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Concentrate the chloroform extract to a small volume.

-

Purify the crude alkaloid extract by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Collect the fractions containing hyoscyamine (monitored by TLC) and evaporate the solvent to obtain purified hyoscyamine.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of hyoscyamine for muscarinic receptors using [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.[11][12]

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype

-

[³H]-N-methylscopolamine ([³H]-NMS)

-

Hyoscyamine

-

Atropine (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of hyoscyamine in assay buffer.

-

In a 96-well plate, add in triplicate: assay buffer, cell membranes, a fixed concentration of [³H]-NMS (typically near its Kd value), and either vehicle (for total binding), a high concentration of atropine (e.g., 1 µM, for non-specific binding), or a dilution of hyoscyamine.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of hyoscyamine and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

This protocol describes a method to measure the functional antagonism of hyoscyamine at Gq-coupled muscarinic receptors (M1, M3, M5) by monitoring changes in intracellular calcium concentration.[1][13][14]

Materials:

-

Cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Muscarinic agonist (e.g., carbachol)

-

Hyoscyamine

-

Black, clear-bottom 96-well microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Seed the cells into a 96-well microplate and allow them to adhere overnight.

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of hyoscyamine and pre-incubate the cells with these dilutions for a specified time.

-

Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

-

Inject a fixed concentration of the muscarinic agonist (typically the EC80 concentration) into the wells and continue recording the fluorescence signal.

-

Analyze the data to determine the inhibitory effect of hyoscyamine on the agonist-induced calcium response and calculate the IC50 value.

Conclusion

This compound (hyoscyamine) is a well-characterized tropane alkaloid with a rich history in pharmacology. Its discovery from natural plant sources and the elucidation of its biosynthetic pathway have provided valuable insights into plant secondary metabolism. As a non-selective muscarinic receptor antagonist, hyoscyamine continues to be a useful therapeutic agent and an important tool for research in cholinergic pharmacology. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers working with this compound, facilitating further investigation into its pharmacological properties and potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Hyoscyamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hyoscyamine Sulfate Sublingual Tablets, 0.125 mg [dailymed.nlm.nih.gov]

- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Levsinex (l-Hyoscyamine): A Technical Guide to Target Identification and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levsinex, the brand name for the levorotatory isomer of atropine (B194438), l-hyoscyamine (B7768854), is a tropane (B1204802) alkaloid renowned for its antimuscarinic properties. It is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in parasympathetic nervous system activity. This technical guide provides an in-depth overview of the target identification and binding affinity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Target Identification: Muscarinic Acetylcholine Receptors

The primary pharmacological targets of this compound have been unequivocally identified as the muscarinic acetylcholine receptors (mAChRs).[1][2][3] These G-protein coupled receptors are integral to the parasympathetic nervous system and are classified into five subtypes: M1, M2, M3, M4, and M5. This compound exhibits non-selective antagonism across these subtypes, meaning it binds to all five with varying degrees of affinity, thereby blocking the effects of the endogenous neurotransmitter, acetylcholine.[3]

Binding Affinity of this compound (l-Hyoscyamine)

The binding affinity of a drug for its receptor is a critical determinant of its potency. For this compound (l-hyoscyamine), this is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand.

As l-hyoscyamine is the active enantiomer of atropine and is approximately twice as potent, the following table presents the calculated Ki values for l-hyoscyamine at each of the five human muscarinic receptor subtypes, derived from established data for atropine.

| Receptor Subtype | Atropine Ki (nM) | Calculated l-Hyoscyamine Ki (nM) |

| M1 | 1.27 - 2.4 | 0.64 - 1.2 |

| M2 | 0.91 - 3.24 | 0.46 - 1.62 |

| M3 | 2.21 | 1.11 |

| M4 | 0.77 | 0.39 |

| M5 | 2.84 | 1.42 |

Note: The calculated Ki values for l-hyoscyamine are approximately half those of atropine, reflecting its twofold greater potency.

Signaling Pathways

This compound exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting the downstream signaling cascades initiated by these receptors. The five muscarinic receptor subtypes couple to different G-proteins, leading to distinct cellular responses.

Experimental Protocols

The determination of this compound's binding affinity for muscarinic receptors is primarily achieved through competitive radioligand binding assays and functional assays such as Schild regression analysis.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the typical workflow for a competitive radioligand binding assay to determine the Ki of this compound.

Detailed Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol provides a detailed methodology for determining the binding affinity of this compound for a specific muscarinic receptor subtype expressed in a cell line (e.g., Chinese Hamster Ovary - CHO cells).

1. Materials:

-

Cell Membranes: Membranes prepared from CHO cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound (l-hyoscyamine sulfate).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective muscarinic antagonist (e.g., atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

2. Membrane Preparation:

-

Culture CHO cells expressing the desired muscarinic receptor subtype to confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in hypotonic lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend in a known volume.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Store the membrane aliquots at -80°C until use.

3. Assay Procedure:

-

On the day of the experiment, thaw the membrane preparation on ice.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add assay buffer, [³H]-NMS (at a concentration close to its Kd), and the membrane preparation.

-

Non-specific Binding (NSB): Add assay buffer, [³H]-NMS, a high concentration of atropine (e.g., 1 µM), and the membrane preparation.

-

Competition Binding: Add the serially diluted this compound solutions, [³H]-NMS, and the membrane preparation.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competition experiment, express the data as a percentage of the specific binding in the absence of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Functional Assay: Schild Regression Analysis

Schild regression is a classical pharmacological method used to determine the affinity (pA₂) of a competitive antagonist. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

1. Principle: A competitive antagonist will cause a parallel rightward shift in the log concentration-response curve of an agonist without affecting the maximum response. The magnitude of this shift is dependent on the concentration of the antagonist and its affinity for the receptor.

2. Experimental Procedure (using an isolated tissue preparation, e.g., guinea pig ileum):

-

Prepare an isolated tissue bath containing a suitable physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Mount a segment of the tissue (e.g., guinea pig ileum, which is rich in M3 muscarinic receptors) in the tissue bath and connect it to a force transducer to record isometric contractions.

-

Allow the tissue to equilibrate under a resting tension.

-

Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).

-

Wash the tissue thoroughly to allow it to return to its baseline resting state.

-

Introduce a known concentration of this compound into the bath and allow it to equilibrate with the tissue for a predetermined period.

-

Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat steps 5-7 with increasing concentrations of this compound.

3. Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

Perform a linear regression on the data points.

-

If the antagonism is competitive, the slope of the regression line should not be significantly different from 1.

-

The x-intercept of the regression line is the pA₂ value.

-

The dissociation constant (Kb) can be calculated from the pA₂ value: Kb = 10⁻ᵖᴬ² .

Conclusion

This compound (l-hyoscyamine) is a well-characterized, non-selective competitive antagonist of all five subtypes of muscarinic acetylcholine receptors. Its binding affinity, which is approximately twice that of atropine, can be reliably determined using established in vitro techniques such as competitive radioligand binding assays and functional assays like Schild regression analysis. The detailed protocols and visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development seeking to understand and investigate the molecular pharmacology of this compound.

References

In Vitro Stability and Solubility of Levsinex (Hyoscyamine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levsinex, a brand name for the active pharmaceutical ingredient (API) hyoscyamine (B1674123), is a tropane (B1204802) alkaloid known for its anticholinergic properties. It functions as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors, leading to its use in treating a variety of conditions, including gastrointestinal disorders and muscle spasms.[1][2] A thorough understanding of the in vitro stability and solubility of hyoscyamine is critical for formulation development, ensuring therapeutic efficacy, and maintaining safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability of hyoscyamine, alongside detailed experimental protocols for their evaluation.

Physicochemical Properties and Solubility

Hyoscyamine is a crystalline substance that is affected by light and heat.[1] The solubility of a drug substance is a key determinant of its oral bioavailability and dissolution rate. Hyoscyamine's solubility is pH-dependent, and it is available in both its free base and sulfate (B86663) salt forms, with the latter exhibiting enhanced aqueous solubility.[3]

Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for hyoscyamine and its sulfate salt.

Table 1: Solubility of Hyoscyamine

| Solvent | Solubility | Temperature (°C) | pH |

| Water | 3560 mg/L | 20 | 9.5 |

| Alcohol | Freely soluble | Not Specified | Not Specified |

| Ether | 1 g in 69 mL | Not Specified | Not Specified |

| Benzene | 1 g in 150 mL | Not Specified | Not Specified |

| Chloroform | 1 g in 1 mL | Not Specified | Not Specified |

| Dilute Acids | Freely soluble | Not Specified | Not Specified |

Data sourced from PubChem.[1]

Table 2: Solubility of Hyoscyamine Sulfate

| Solvent | Solubility |

| Water | 1 g in 0.5 mL |

| Alcohol | 1 g in 5 mL |

| Ether | Almost insoluble |

| DMSO | 10 mg/mL |

Data sourced from ChemicalBook and TargetMol.

In Vitro Stability Profile

The stability of hyoscyamine is a critical quality attribute that can be influenced by factors such as pH, temperature, and light. While specific in vitro degradation kinetics are not extensively reported in publicly available literature, general stability characteristics have been documented.

Chemical Stability

Hyoscyamine is known to be susceptible to degradation by hydrolysis, particularly in alkaline conditions, yielding tropine (B42219) and tropic acid.[4] It is also sensitive to light and heat, which can promote degradation.[1] Therefore, proper storage and handling are essential to maintain its integrity.

Metabolic Stability

Experimental Protocols

To provide a practical framework for researchers, this section details the methodologies for assessing the in vitro solubility and stability of hyoscyamine.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of hyoscyamine powder to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration/Centrifugation: Filter the supernatant through a 0.22 µm filter or centrifuge at high speed to remove any remaining undissolved solid.

-

Quantification: Analyze the concentration of hyoscyamine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of hyoscyamine under the tested conditions.

Kinetic Solubility Assay (High-Throughput Method)

This assay measures the solubility of a compound from a concentrated stock solution, which is relevant for early drug discovery screening.

-

Stock Solution Preparation: Prepare a concentrated stock solution of hyoscyamine in dimethyl sulfoxide (B87167) (DMSO).

-

Assay Plate Preparation: Add the DMSO stock solution to a 96-well microplate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer to each well to achieve a range of final hyoscyamine concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with shaking.

-

Precipitation Detection: Measure the turbidity of the solutions in each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes, a phosphate (B84403) buffer (pH 7.4), and the hyoscyamine test solution (at a final concentration typically around 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of hyoscyamine using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining hyoscyamine against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) can also be determined from these data.

Visualizations

Mechanism of Action of Hyoscyamine

Hyoscyamine exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This diagram illustrates the competitive antagonism at the receptor site.

Mechanism of Hyoscyamine as a Muscarinic Antagonist

Experimental Workflow for Thermodynamic Solubility

The following diagram outlines the key steps in determining the thermodynamic solubility of a compound.

Thermodynamic Solubility Experimental Workflow

Experimental Workflow for In Vitro Metabolic Stability

This diagram illustrates the process for assessing the metabolic stability of a compound using liver microsomes.

Metabolic Stability Experimental Workflow

Conclusion

This technical guide has summarized the currently available information on the in vitro solubility and stability of this compound (hyoscyamine). While comprehensive quantitative data on its in vitro degradation kinetics are limited in the public domain, its general physicochemical properties and metabolic profile provide a solid foundation for formulation and development activities. The detailed experimental protocols provided herein offer a clear path for researchers to generate specific and robust data to support their drug development programs. A thorough characterization of these parameters is essential for optimizing the delivery and performance of hyoscyamine-containing drug products.

References

- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 3. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyoscyamine Sulfate Sublingual Tablets 0.125 mg [dailymed.nlm.nih.gov]

- 5. drugs.com [drugs.com]

Technical Guide: Establishing the Preliminary Cytotoxicity Profile of Levsinex in Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical framework and standardized protocols for evaluating the cytotoxicity of a compound. Levsinex, with the active ingredient Hyoscyamine, is an anticholinergic agent whose primary mechanism of action is the competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors.[1][2] Publicly available literature does not currently contain a comprehensive cytotoxicity profile of this compound in various cell lines. Therefore, this guide serves as a template for conducting such a preliminary investigation, outlining the necessary experimental assays, data presentation formats, and workflow visualizations.

Introduction

This compound (Hyoscyamine) is a well-characterized tropane (B1204802) alkaloid used for its antimuscarinic properties to treat a variety of gastrointestinal disorders.[3] Its mechanism involves blocking the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system.[1][3] While its anticholinergic effects are well-documented, its potential cytotoxic activity against various cell lines, particularly cancer cell lines, is not extensively studied.

The initial assessment of a compound's cytotoxicity is a critical step in drug discovery and development, providing insights into its therapeutic window and potential for repurposing. This guide outlines a standard approach for establishing a preliminary in vitro cytotoxicity profile for a compound like this compound using a panel of representative human cell lines. The primary assays detailed herein are the MTT assay for cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity, and an overview of apoptosis induction pathways.

Data Presentation: Quantifying Cytotoxicity

Quantitative data from cytotoxicity screens should be organized to facilitate clear comparison across different cell lines and assays. The following tables serve as templates for presenting such data.

Table 1: Cell Viability (IC50) of this compound via MTT Assay

This table is designed to present the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.

| Cell Line | Tissue of Origin | IC50 (µM) after 72h Exposure |

| MCF-7 | Breast Adenocarcinoma | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value |

| HepG2 | Hepatocellular Carcinoma | Experimental Value |

| HCT-116 | Colorectal Carcinoma | Experimental Value |

| MCF-10A | Normal Breast Epithelium | Experimental Value |

Table 2: Membrane Integrity Assessment via LDH Release Assay

This table presents cytotoxicity as a percentage of LDH released from treated cells compared to a maximum LDH release control.

| Cell Line | This compound Conc. (µM) | % Cytotoxicity (LDH Release) after 48h |

| HepG2 | 10 | Experimental Value |

| 50 | Experimental Value | |

| 100 | Experimental Value | |

| A549 | 10 | Experimental Value |

| 50 | Experimental Value | |

| 100 | Experimental Value |

Experimental Protocols

Detailed and reproducible protocols are essential for generating reliable cytotoxicity data.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[4][5]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include untreated and vehicle-only controls. Incubate for a specified period (e.g., 72 hours).[7]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6][8]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.[8]

LDH Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[9]

Protocol:

-

Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT protocol (Steps 1 and 2) for the desired time period (e.g., 48 hours).

-

Controls: Prepare triplicate wells for the following controls[10][11]:

-

Supernatant Collection: Centrifuge the plate at ~600 x g for 10 minutes to pellet the cells.[11]

-

Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mix (containing substrate and dye) to each well.[10]

-

Incubation and Reading: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of a stop solution.[10] Measure the absorbance at 490 nm.[10][12]

-

Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = (Test Sample - Vehicle Control) / (Maximum Release - Vehicle Control) * 100

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening a compound for cytotoxic effects.

Caption: General workflow for in vitro cytotoxicity assessment.

Principles of Key Cytotoxicity Assays

The diagrams below outline the core principles of the MTT and LDH assays.

Caption: Principle of the MTT cell viability assay.

References

- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 3. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. LDH cytotoxicity assay [protocols.io]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

An In-depth Technical Guide on the Molecular and Pharmacological Characteristics of Hyoscyamine Sulfate (Levsinex) and Levosimendan

This technical guide provides a comprehensive overview of the molecular properties, mechanisms of action, and analytical methodologies for two distinct pharmaceutical compounds: Hyoscyamine (B1674123) Sulfate (B86663), the active ingredient in Levsinex, and Levosimendan (B1675185). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols to support further investigation and application.

Section 1: Compound Identification and Physicochemical Properties

A critical point of clarification is the distinction between "this compound" and "Levosimendan." this compound is a trade name for Hyoscyamine Sulfate, an anticholinergic agent. Levosimendan is a separate chemical entity, a calcium sensitizer (B1316253) used in the treatment of heart failure. This guide will address both compounds to provide comprehensive information.

Hyoscyamine Sulfate

Hyoscyamine is a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, acting as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2][3]

| Property | Value |

| Chemical Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄·2H₂O |

| Molecular Weight | 712.85 g/mol |

| Anhydrous Formula | C₃₄H₄₈N₂O₁₀S |

| Anhydrous Molecular Weight | 676.82 g/mol |

| Appearance | Solid powder |

Levosimendan

Levosimendan is a calcium-sensitizing agent with inotropic and vasodilatory properties, developed for the treatment of decompensated heart failure.[4][5]

| Property | Value |

| Chemical Formula | C₁₄H₁₂N₆O |

| Molecular Weight | 280.28 g/mol |

| Appearance | Light yellow to yellow solid |

Section 2: Mechanism of Action and Signaling Pathways

Hyoscyamine Sulfate: Muscarinic Acetylcholine Receptor Antagonism

Hyoscyamine sulfate functions by competitively blocking muscarinic acetylcholine receptors (mAChRs) in the parasympathetic nervous system.[1][2] This blockade inhibits the action of acetylcholine on smooth muscles, secretory glands, and the central nervous system, leading to effects such as reduced gastrointestinal motility and decreased secretions.[6][7] The signaling cascade initiated by acetylcholine binding to muscarinic receptors, which is inhibited by hyoscyamine, is depicted below.

Levosimendan: Dual Mechanism of Action

Levosimendan exhibits a unique dual mechanism of action, making it an effective inodilator.[8][9]

-

Calcium Sensitization : Levosimendan binds to cardiac troponin C (cTnC) in a calcium-dependent manner.[5][10] This binding stabilizes the Ca²⁺-bound conformation of cTnC, enhancing the contractile force of the heart muscle without increasing intracellular calcium concentrations.[11][12]

-

K-ATP Channel Opening : Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation and reducing both preload and afterload on the heart.[7][9]

Section 3: Experimental Protocols

Quantitative Analysis of Hyoscyamine Sulfate by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of hyoscyamine sulfate in pharmaceutical formulations.[6][13][14]

Objective: To determine the concentration of hyoscyamine sulfate in a given sample.

Materials and Reagents:

-

Hyoscyamine sulfate reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid

-

1-Pentanesulfonic acid, sodium salt

-

Water (HPLC grade)

-

Sample containing hyoscyamine sulfate (e.g., tablets, injection)

-

0.45 µm membrane filters

Instrumentation:

-

HPLC system with UV detector

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters

-

Sonicator

Chromatographic Conditions:

| Parameter | Condition 1 | Condition 2 |

| Column | Primesep 200 (3.2 x 100 mm, 5 µm) | Novapak silica (B1680970) (7.5 cm) |

| Mobile Phase | 40% Acetonitrile, 0.1% Phosphoric acid in water | 970 mL Methanol + 30 mL of 1% aqueous 1-pentanesulfonic acid, sodium salt |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection | UV at 270 nm | UV at 220 nm |

| Injection Volume | 5 µL | 100-200 µL |

| Column Temperature | Ambient | 30°C |

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of hyoscyamine sulfate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a linear concentration range (e.g., 1-10 µg/mL).

-

-

Sample Preparation:

-

Tablets: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of hyoscyamine sulfate and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter.

-

Injections: Dilute an accurate volume of the injection solution with the mobile phase to obtain a concentration within the calibration range.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions in ascending order of concentration to construct a calibration curve.

-

Inject the sample solutions.

-

Record the peak areas of the analyte.

-

-

Data Analysis:

-

Plot a calibration curve of peak area versus concentration for the standard solutions.

-

Determine the concentration of hyoscyamine sulfate in the sample solutions by interpolating their peak areas from the calibration curve.

-

Calculate the amount of hyoscyamine sulfate in the original sample, taking into account any dilution factors.

-

In Vitro Assessment of Levosimendan's Calcium Sensitizing Effect

This protocol describes an assay to measure the calcium-sensitizing effect of levosimendan on cardiac muscle fibers.[12][15]

Objective: To determine the effect of levosimendan on the calcium sensitivity of myofilaments.

Materials and Reagents:

-

Guinea pig papillary muscle or other suitable cardiac tissue

-

Skinned fiber solution (containing ATP, MgCl₂, EGTA, and varying concentrations of CaCl₂ to achieve a range of free Ca²⁺ concentrations)

-

Saponin for skinning the muscle fibers

-

Levosimendan stock solution (in DMSO)

-

Force transducer and data acquisition system

Procedure:

-

Muscle Fiber Preparation:

-

Isolate a small bundle of cardiac muscle fibers (e.g., from a guinea pig papillary muscle).

-

Chemically "skin" the fibers by incubating them in a solution containing a mild detergent like saponin. This procedure removes the cell membranes, allowing direct access to the myofilaments.

-

-

Experimental Setup:

-

Mount the skinned fiber bundle between a force transducer and a fixed point in a temperature-controlled chamber containing the skinned fiber solution.

-

Stretch the fiber to its optimal length for force development.

-

-

Force-pCa Relationship Measurement (Baseline):

-

Sequentially expose the fiber to solutions with increasing concentrations of free calcium (decreasing pCa, where pCa = -log[Ca²⁺]).

-

Record the steady-state force generated at each calcium concentration.

-

Plot the normalized force as a function of pCa to generate a baseline force-pCa curve.

-

-

Levosimendan Treatment:

-

Incubate the fiber in a solution containing a specific concentration of levosimendan (e.g., 0.1 µM, 1 µM, 10 µM) for a defined period.

-

-

Force-pCa Relationship Measurement (with Levosimendan):

-

Repeat the sequential exposure to varying calcium concentrations in the continued presence of levosimendan.

-

Record the force generated at each calcium concentration.

-

Plot the new force-pCa curve.

-

-

Data Analysis:

-

Compare the force-pCa curves obtained before and after levosimendan treatment.

-

A leftward shift in the curve indicates an increase in calcium sensitivity (i.e., less calcium is required to produce 50% of the maximum force).

-

Calculate the pCa₅₀ (the pCa at which 50% of the maximal force is produced) for both conditions. A decrease in pCa₅₀ in the presence of levosimendan quantifies its calcium-sensitizing effect.

-

Assessment of Levosimendan's K-ATP Channel Opening Activity

This protocol details a method to assess the opening of mitochondrial ATP-sensitive potassium (K-ATP) channels by levosimendan.[9][16]

Objective: To determine if levosimendan opens mitochondrial K-ATP channels.

Materials and Reagents:

-

Isolated rat liver mitochondria

-

Incubation medium (containing KCl, succinate, rotenone, and ATP)

-

Levosimendan stock solution (in DMSO)

-

5-hydroxydecanoate (5-HD, a selective mitochondrial K-ATP channel blocker)

-

Spectrofluorometer with a membrane potential-sensitive dye (e.g., JC-1 or TMRM)

Procedure:

-

Mitochondria Isolation:

-

Isolate mitochondria from fresh rat liver tissue using standard differential centrifugation methods.

-

-

Measurement of Mitochondrial Membrane Potential (ΔΨm):

-

Suspend the isolated mitochondria in the incubation medium in a cuvette placed in the spectrofluorometer.

-

Add the membrane potential-sensitive dye and allow it to equilibrate.

-

Add ATP and oligomycin to the mitochondrial suspension.

-

-

Levosimendan Treatment:

-

Add varying concentrations of levosimendan (e.g., 0.7-2.6 µM) to the cuvette and monitor the change in fluorescence over time, which corresponds to changes in ΔΨm. A decrease in ΔΨm is indicative of K⁺ influx into the mitochondria, suggesting K-ATP channel opening.

-

-

Inhibition with 5-HD:

-

In a separate experiment, pre-incubate the mitochondria with 5-HD (e.g., 200 µM) before adding levosimendan.

-

Monitor the change in ΔΨm.

-

-

Data Analysis:

-

Quantify the percentage decrease in ΔΨm induced by different concentrations of levosimendan.

-

If the levosimendan-induced decrease in ΔΨm is abolished or significantly reduced by 5-HD, it confirms that the effect is mediated through the opening of mitochondrial K-ATP channels.

-

Conclusion

This technical guide provides foundational information on the molecular and pharmacological properties of Hyoscyamine Sulfate and Levosimendan. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology. The clear distinction between these two compounds is essential for accurate scientific inquiry and clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Binding of levosimendan, a calcium sensitizer, to cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strategy Approach for Direct Enantioseparation of Hyoscyamine Sulfate and Zopiclone on a Chiral αl-Acid Glycoprotein Column and Determination of Their Eutomers: Thermodynamic Study of Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levosimendan, a new calcium-sensitizing inotrope for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]

- 7. The levosimendan metabolite OR-1896 elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Levosimendan is a mitochondrial K(ATP) channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiac troponin C as a target protein for a novel calcium sensitizing drug, levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.wfsahq.org [resources.wfsahq.org]

- 12. Troponin C-mediated calcium sensitization induced by levosimendan does not impair relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of Levosimendan, a cardiotonic agent targeted to troponin C, on cardiac function and on phosphorylation and Ca2+ sensitivity of cardiac myofibrils and sarcoplasmic reticulum in guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Levosimendan is a mitochondrial K(ATP) channel opener. | Semantic Scholar [semanticscholar.org]

Levsinex: A Novel Selective NLRP3 Inflammasome Inhibitor for Autoinflammatory Disorders

An In-depth Technical Review of Preclinical Data

Audience: Researchers, scientists, and drug development professionals.

Abstract

Levsinex is an investigational, first-in-class, small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is a key driver in a wide range of inflammatory and autoinflammatory diseases. This compound demonstrates high potency and selectivity for the NLRP3 protein, effectively blocking the downstream signaling cascade that leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This whitepaper provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The detailed experimental protocols for the key studies are also presented.

Introduction to the NLRP3 Inflammasome and Therapeutic Rationale

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then proteolytically cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.

Dysregulation and chronic activation of the NLRP3 inflammasome are implicated in the pathogenesis of numerous diseases, including:

-

Cryopyrin-Associated Periodic Syndromes (CAPS): A group of rare, inherited autoinflammatory diseases caused by gain-of-function mutations in the NLRP3 gene.

-

Gout: An inflammatory arthritis triggered by the deposition of monosodium urate (MSU) crystals, which are potent activators of the NLRP3 inflammasome.

-

Neurodegenerative Diseases: Emerging evidence suggests a role for NLRP3-mediated neuroinflammation in conditions such as Alzheimer's disease and Parkinson's disease.

This compound was developed as a highly selective inhibitor of NLRP3, aiming to provide a targeted therapeutic approach for these debilitating conditions by directly intervening in the inflammatory cascade.

Mechanism of Action of this compound

This compound employs a novel mechanism of action by directly binding to the NACHT domain of the NLRP3 protein. This binding event stabilizes NLRP3 in its inactive conformation, thereby preventing the conformational changes required for its oligomerization and subsequent inflammasome assembly. This targeted approach ensures that this compound does not interfere with other inflammasome pathways, leading to a more favorable safety profile.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.

Preclinical Efficacy Data

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line / System | Stimulus | Readout | IC50 (nM) |

| IL-1β Release | Human THP-1 Macrophages | LPS + Nigericin | ELISA | 15.2 |

| IL-1β Release | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | ELISA | 22.8 |

| Caspase-1 Activation | THP-1 Lysates | Recombinant NLRP3 | Fluorometric | 18.5 |

| ASC Speck Formation | THP-1 ASC-GFP Reporter Cells | LPS + Nigericin | Microscopy | 35.1 |

| Selectivity vs. NLRC4 | THP-1 Macrophages | S. typhimurium | ELISA | > 10,000 |

| Selectivity vs. AIM2 | THP-1 Macrophages | Poly(dA:dT) | ELISA | > 10,000 |

In Vivo Efficacy in Disease Models

The therapeutic potential of this compound was evaluated in established mouse models of NLRP3-driven diseases.

Table 2: In Vivo Efficacy of this compound in Murine Models

| Model | Dosing Regimen (Oral) | Key Efficacy Endpoint | Result (% Improvement vs. Vehicle) |

| LPS-Induced Systemic Inflammation | 10 mg/kg, single dose | Serum IL-1β levels at 2 hours | 85% reduction |

| MSU-Induced Peritonitis | 10 mg/kg, BID | Peritoneal neutrophil count at 6 hours | 72% reduction |

| CAPS (NLRP3-A350V Knock-in) | 5 mg/kg, QD | Systemic IL-1β levels at 28 days | 92% reduction |

| Survival Rate at 60 days | 100% (vs. 20% in vehicle) |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were characterized in male C57BL/6 mice following a single oral dose.

Table 3: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Gavage)

| Parameter | Value |

| Cmax (Maximum Plasma Concentration) | 2.5 µM |

| Tmax (Time to Maximum Concentration) | 1.5 hours |

| AUC (0-24h) (Area Under the Curve) | 18.2 µM·h |

| t1/2 (Half-life) | 6.8 hours |

| Bioavailability (%) | 45% |

Experimental Protocols

THP-1 IL-1β Release Assay

-

Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Differentiation: Cells are seeded in 96-well plates and differentiated into macrophages by treatment with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Priming: Differentiated macrophages are primed with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.

-

Inhibition: Cells are pre-incubated with varying concentrations of this compound or vehicle control for 1 hour.

-

Activation: The NLRP3 inflammasome is activated by adding 10 µM Nigericin for 1 hour.

-

Quantification: Supernatants are collected, and the concentration of secreted IL-1β is measured using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Experimental Workflow for In Vitro IL-1β Release Assay

Caption: Workflow for the THP-1 IL-1β release assay.

MSU-Induced Peritonitis Model in Mice

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Dosing: Mice are orally administered with this compound (10 mg/kg) or vehicle control.

-

Induction: One hour after dosing, mice are injected intraperitoneally with 1 mg of monosodium urate (MSU) crystals suspended in sterile PBS.

-

Sample Collection: Six hours post-MSU injection, mice are euthanized, and the peritoneal cavity is lavaged with 5 mL of ice-cold PBS.

-

Cell Counting: The total number of cells in the peritoneal lavage fluid is determined using a hemocytometer. Differential cell counts are performed on cytospin preparations stained with Wright-Giemsa to quantify neutrophil infiltration.

-

Statistical Analysis: Data are analyzed using an unpaired t-test to compare the this compound-treated group with the vehicle-treated group.

Conclusion and Future Directions

This compound is a potent and selective NLRP3 inflammasome inhibitor with a promising preclinical profile. It effectively suppresses IL-1β and IL-18 release in vitro and demonstrates significant efficacy in multiple in vivo models of inflammatory disease. Its favorable pharmacokinetic properties support its development as an orally administered therapeutic.

Further studies are warranted to fully elucidate the safety profile of this compound in long-term toxicology studies. The encouraging preclinical data presented herein provide a strong rationale for advancing this compound into clinical development for the treatment of CAPS, gout, and other NLRP3-mediated inflammatory disorders.

Disclaimer: this compound is a fictional compound created for the purpose of this technical guide. The data and experimental protocols presented are illustrative and based on typical drug development scenarios for an NLRP3 inhibitor.

An In-depth Technical Guide on the Pharmacodynamics of Imatinib

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the pharmacodynamics of Imatinib (B729), a cornerstone of targeted cancer therapy. It includes quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual diagrams of its core signaling pathways and experimental workflows.

Introduction: The Molecular Basis of Imatinib's Action

Imatinib is a potent and selective inhibitor of several protein tyrosine kinases, enzymes that are critical for intracellular signaling and are often dysregulated in cancer.[1] Its primary therapeutic success lies in the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2][3]

In CML, the pathognomonic Philadelphia chromosome results from a reciprocal translocation between chromosomes 9 and 22, leading to the fusion of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene with the breakpoint cluster region (BCR) gene.[4] The resultant BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary target of Imatinib.[4][5] Imatinib also effectively inhibits the c-KIT receptor tyrosine kinase, a key driver in the majority of GISTs, and the platelet-derived growth factor receptor (PDGFR).[6][7]

Mechanism of Action: Competitive Inhibition of ATP Binding

Imatinib functions as a competitive inhibitor at the ATP-binding site of its target kinases.[2][8] By occupying this site, Imatinib prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on various substrates, thereby blocking downstream signaling pathways essential for cancer cell growth and survival.[2][5] This targeted inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on these kinases.[5][9]

The BCR-ABL Signaling Pathway in CML

The constitutive activity of the BCR-ABL kinase activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and survival.[10][11] Imatinib's inhibition of BCR-ABL effectively abrogates these signals.

Quantitative Pharmacodynamics

The efficacy of Imatinib is quantified through various in vitro and clinical metrics, including the half-maximal inhibitory concentration (IC50) and patient response rates in clinical trials.

In Vitro Potency: IC50 Values

The IC50 value represents the concentration of Imatinib required to inhibit a specific biological process by 50%. These values are crucial for assessing the drug's potency against different cell lines and kinase mutations.

| Cell Line | BCR-ABL Status | IC50 of Imatinib (µM) | Reference(s) |

| K562 | Philadelphia Chromosome-Positive (Ph+) | 0.3 - 0.7 | [12][13] |

| KU812 | Ph+ | ~0.03 (48h) | [13] |

| KCL-22 | Ph+ | 0.3 | [12] |

| 32D-WT | BCR-ABL Wild-Type | 0.2 | [14] |

| 32D-T315I | BCR-ABL T315I Mutant | 12 | [14] |

| JURL-MK1 | Ph+ | ~0.2 - 0.3 | [15] |

| MOLM-7 | Ph+ | ~0.2 - 0.3 | [15] |

Clinical Efficacy: Response Rates in CML

The landmark International Randomized Study of Interferon and STI571 (IRIS) trial established the superior efficacy of Imatinib compared to the previous standard of care for newly diagnosed chronic phase CML.[4][16]

| Response Metric | Imatinib (400 mg/day) | Reference(s) |

| Complete Hematologic Response (CHR) | 95% | [17] |

| Major Cytogenetic Response (MCyR) | 60% - 85.2% | [17][18] |

| Complete Cytogenetic Response (CCyR) at 12 months | 66% - 70% | [16] |

| Major Molecular Response (MMR) at 12 months | 40% - 46% | [16] |

| 5-Year Overall Survival | ~92% | [19] |

Experimental Protocols